molecular formula C10H9ClN2 B13991496 5-(2-Chlorophenyl)-1-methyl-1H-pyrazole

5-(2-Chlorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B13991496
M. Wt: 192.64 g/mol
InChI Key: QUMMUPUUBWCXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 2-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole compound.

  • Step 1: Formation of 2-chlorophenylhydrazine

      Reagents: 2-chlorobenzoyl chloride, hydrazine hydrate

      Conditions: Reflux in ethanol

      Reaction: [ \text{C}_6\text{H}_4\text{ClCOCl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4\text{ClNHNH}_2 + \text{HCl} ]

  • Step 2: Cyclization to form this compound

      Reagents: 2-chlorophenylhydrazine, ethyl acetoacetate

      Conditions: Basic conditions (e.g., sodium ethoxide)

      Reaction: [ \text{C}_6\text{H}_4\text{ClNHNH}_2 + \text{CH}_3\text{COCH}_2\text{COOEt} \rightarrow \text{C}_6\text{H}_4\text{ClC}_3\text{H}_3\text{N}_2\text{CH}_3 + \text{EtOH} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium methoxide in methanol for nucleophilic substitution

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acid

    Reduction: Formation of 5-(2-chlorophenyl)-1-methyl-1H-pyrazoline

    Substitution: Formation of 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole

Scientific Research Applications

5-(2-Chlorophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: Studied for its interactions with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole
  • 5-(2-Bromophenyl)-1-methyl-1H-pyrazole
  • 5-(2-Fluorophenyl)-1-methyl-1H-pyrazole

Uniqueness

5-(2-Chlorophenyl)-1-methyl-1H-pyrazole is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

5-(2-chlorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H9ClN2/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h2-7H,1H3

InChI Key

QUMMUPUUBWCXJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.